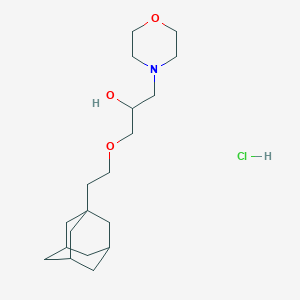
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride” is a complex organic molecule. It contains an adamantane moiety, which is a type of diamondoid and a form of carbon nanomaterial . Adamantane derivatives have been studied for their potential applications in various fields, including medicine.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. The “1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol” part suggests that it has an adamantane core with various functional groups attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Adamantane itself is quite stable and doesn’t undergo many reactions, but the other functional groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the types and arrangement of functional groups, the overall shape and size of the molecule, and the presence of any chiral centers .Aplicaciones Científicas De Investigación
Antimicrobial and Hypoglycemic Activities : A study focused on adamantane-isothiourea hybrid derivatives, which included similar adamantane-based structures. These compounds displayed potent broad-spectrum antibacterial activity and significant in vivo hypoglycemic activity in diabetic rats (Al-Wahaibi et al., 2017).
Antiviral Properties : Research on adamantyl-containing β-aminoketones and related compounds showed potential antiviral properties. This study provides insights into the antiviral applications of adamantane derivatives, which can be relevant to the compound (Makarova et al., 2001).
Potential Use in Depression and Anxiety Disorders : A derivative of adamantane, thioadatanserin, has been evaluated for its potential use in depression and anxiety disorders. This study suggests the utility of adamantane derivatives in neuropsychiatric conditions (Evans et al., 2020).
Anti-Tuberculosis Activity : Certain adamantane derivatives have been synthesized and evaluated for their anti-tuberculosis activity. This research highlights the potential of adamantane-based compounds in the treatment of tuberculosis (Bai et al., 2011).
Potential in Synthesis and Medicinal Chemistry : Studies on adamantane derivatives, including their synthesis and biological evaluation, provide insights into the versatility of these compounds in medicinal chemistry applications (Grob & Katayama, 1977).
Serotonin Receptor Antagonism : Research on 1-adamantanecarboxamides has explored their potential as selective serotonin receptor antagonists. This application suggests the relevance of adamantane derivatives in neurotransmitter-related disorders (Fujio et al., 2000).
Synthesis and Biological Properties of Related Compounds : Various studies have synthesized and evaluated the biological properties of compounds structurally related to the specified adamantane derivative. These include investigations into their anticonvulsive, anti-inflammatory, and antimicrobial activities (Papoyan et al., 2011).
Design and Synthesis for Antileishmanial Activity : Adamantane-based ether phospholipids have been designed and synthesized, demonstrating antileishmanial activity. This indicates the potential of adamantane derivatives in parasitic infection treatments (Papanastasiou et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3.ClH/c21-18(13-20-2-5-22-6-3-20)14-23-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,1-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHITYYXEYQJIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

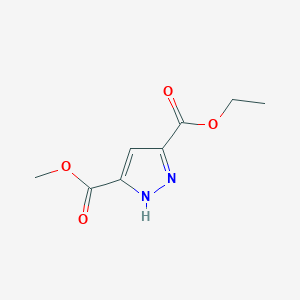

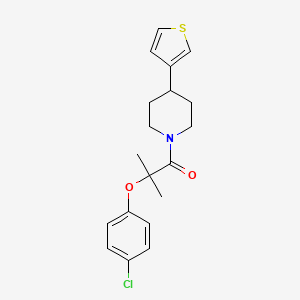
![(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2438075.png)
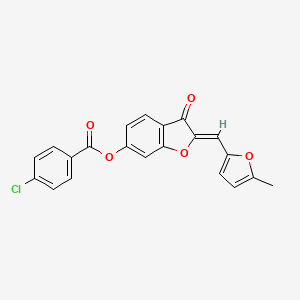
![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2438077.png)

![2-(4-ethylphenoxy)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2438080.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2438081.png)
![2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2438084.png)

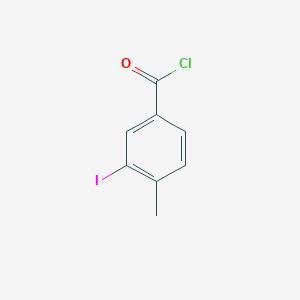
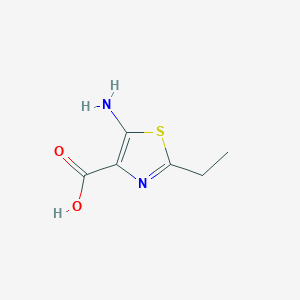
![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-cyclohexylurea](/img/structure/B2438094.png)